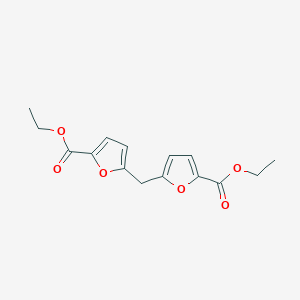
Diethyl 5,5'-methanediyldifuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5,5’-methanediyldifuran-2-carboxylate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
The synthesis of diethyl 5,5’-methanediyldifuran-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the use of copper-catalyzed reactions of furans with carbon tetrachloride (CCl4) and methanol (MeOH) to produce methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate . These intermediates can then be further reacted to form diethyl 5,5’-methanediyldifuran-2-carboxylate.
Análisis De Reacciones Químicas
Diethyl 5,5’-methanediyldifuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of furan derivatives can lead to the formation of furan-2,5-dicarboxylic acid .
Aplicaciones Científicas De Investigación
Diethyl 5,5’-methanediyldifuran-2-carboxylate has several scientific research applications In chemistry, it is used as a precursor for the synthesis of various furan-based compoundsIn the industrial sector, it is used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of diethyl 5,5’-methanediyldifuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparación Con Compuestos Similares
Diethyl 5,5’-methanediyldifuran-2-carboxylate can be compared with other similar compounds, such as methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate. These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique properties of diethyl 5,5’-methanediyldifuran-2-carboxylate make it particularly useful in certain applications, such as the synthesis of specialized polymers and pharmaceuticals .
Conclusion
Diethyl 5,5’-methanediyldifuran-2-carboxylate is a versatile compound with a wide range of applications in chemistry, biology, and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this important compound.
Propiedades
Número CAS |
30990-15-9 |
|---|---|
Fórmula molecular |
C15H16O6 |
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
ethyl 5-[(5-ethoxycarbonylfuran-2-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H16O6/c1-3-18-14(16)12-7-5-10(20-12)9-11-6-8-13(21-11)15(17)19-4-2/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
SVGLNEWMLNSOKF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(O1)CC2=CC=C(O2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















